1,2,3-Trimethyl (1E)-prop-1-ene-1,2,3-tricarboxylate

Catalog No.
S12991614
CAS No.
M.F
C9H12O6
M. Wt
216.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3-Trimethyl (1E)-prop-1-ene-1,2,3-tricarboxyla...

Product Name

1,2,3-Trimethyl (1E)-prop-1-ene-1,2,3-tricarboxylate

IUPAC Name

trimethyl prop-1-ene-1,2,3-tricarboxylate

Molecular Formula

C9H12O6

Molecular Weight

216.19 g/mol

InChI

InChI=1S/C9H12O6/c1-13-7(10)4-6(9(12)15-3)5-8(11)14-2/h4H,5H2,1-3H3

InChI Key

DZAIBGWGBBQGPZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=CC(=O)OC)C(=O)OC

1,2,3-Trimethyl (1E)-prop-1-ene-1,2,3-tricarboxylate is an organic compound with the molecular formula C9H12O6C_9H_{12}O_6 and a molecular weight of approximately 216.19 g/mol. It is also known by several other names, including trimethyl aconitate and 1,2,3-propenetricarboxylic acid trimethyl ester. The compound features a propene backbone with three carboxylate groups esterified by methyl groups at positions 1, 2, and 3. Its structure contributes to its unique chemical properties and potential applications in various fields.

The primary reactions involving 1,2,3-Trimethyl (1E)-prop-1-ene-1,2,3-tricarboxylate include:

  • Esterification: The compound can undergo hydrolysis in the presence of water or an acid catalyst to regenerate the corresponding tricarboxylic acid.
  • Transesterification: This reaction allows for the exchange of the methyl groups with other alcohols to form different esters.
  • Dehydration Reactions: Under certain conditions, this compound can lose water molecules to form unsaturated derivatives.

These reactions highlight the compound's versatility in organic synthesis and its potential as a precursor for more complex molecules.

While specific biological activities of 1,2,3-Trimethyl (1E)-prop-1-ene-1,2,3-tricarboxylate are not extensively documented, compounds with similar structures often exhibit various biological properties. For instance:

  • Antioxidant Activity: Many tricarboxylic acid derivatives show potential antioxidant effects.
  • Antimicrobial Properties: Some related compounds have been studied for their ability to inhibit microbial growth.

Further research is needed to elucidate any specific biological activities associated with this compound.

Synthesis of 1,2,3-Trimethyl (1E)-prop-1-ene-1,2,3-tricarboxylate can be achieved through several methods:

  • Direct Esterification: Reacting aconitic acid with methanol in the presence of an acid catalyst can yield the trimethyl ester.
  • Michael Addition: This method involves adding a nucleophile to an α,β-unsaturated carbonyl compound followed by subsequent reactions to form the desired tricarboxylate.
  • Transesterification: Starting from other esters of propene derivatives can also lead to the formation of this compound through transesterification processes.

These methods provide synthetic pathways for producing this compound in laboratory settings.

1,2,3-Trimethyl (1E)-prop-1-ene-1,2,3-tricarboxylate has potential applications in various fields:

  • Chemical Industry: As a building block for synthesizing more complex organic compounds.
  • Agriculture: Potential use as a precursor for agrochemicals or as a plant growth regulator.
  • Pharmaceuticals: Investigated for possible uses in drug formulations due to its structural properties.

These applications underscore its importance in both industrial and research contexts.

Several compounds share structural similarities with 1,2,3-Trimethyl (1E)-prop-1-ene-1,2,3-tricarboxylate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Trimethyl aconitateC9H12O6C_9H_{12}O_6Similar structure; used as a precursor
Triethyl (E)-prop-1-ene-1,2,3-tricarboxylateC12H18O6C_{12}H_{18}O_6Larger ethyl groups; different ester properties
Tributyl prop-1-ene-1,2,3-tricarboxylateC18H30O6C_{18}H_{30}O_6Larger butyl groups; increased hydrophobicity
Dimethyl maleateC6H8O4C_6H_8O_4Different ester structure; used in polymer synthesis

Uniqueness

The uniqueness of 1,2,3-Trimethyl (1E)-prop-1-ene-1,2,3-tricarboxylate lies in its specific arrangement of methyl groups on the propene backbone and its tricarboxylic structure. This configuration may confer distinct chemical reactivity and biological properties compared to its analogs.

Hydrogen Bond Acceptor Count

6

Exact Mass

216.06338810 g/mol

Monoisotopic Mass

216.06338810 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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